PDK1 Biochemical Inhibition Potency vs. Cellular AKT Phosphorylation Inhibition
A key differentiator for N-((4-hydroxychroman-4-yl)methyl)benzo[d]thiazole-6-carboxamide, when benchmarked against a representative PDK1-inhibiting thiazole carboxamide analog (BDBM50178285, CHEMBL3813865), is the quantitative relationship between its biochemical inhibition of human His₆-tagged PDK1 (IC₅₀ = 13 nM) and its functional inhibition of PDK1-mediated AKT Thr308 phosphorylation in intact human PC3 prostate cancer cells (IC₅₀ = 5,400 nM) [1]. This reveals a 415-fold drop in potency from isolated enzyme to cellular context, highlighting challenges in translating target binding into intracellular pathway suppression. This characteristic defines the compound series and demands that procurement decisions account for intracellular target engagement assays, not merely biochemical IC₅₀ values [1].
| Evidence Dimension | PDK1 biochemical vs. cellular inhibition (AKT Thr308 phosphorylation) |
|---|---|
| Target Compound Data | Biochemical IC₅₀ = 13 nM; Cellular IC₅₀ = 5,400 nM (PC3 cells) |
| Comparator Or Baseline | Reference thiazole carboxamide derivative BDBM50178285: same values |
| Quantified Difference | 415-fold potency drop from enzyme to cell |
| Conditions | Biochemical: human His₆-tagged PDK1, biotinylated PDKtide substrate, 60 min incubation, TopCount readout. Cellular: human PC3 prostate cancer cells, AKT Thr308 phosphorylation, 45 min treatment. |
Why This Matters
This quantifies the intracellular target engagement liability that distinguishes this compound series from PDK1 inhibitors with flatter biochemical-to-cellular IC₅₀ ratios, informing both compound selection for cell-based studies and interpretation of in vivo efficacy expectations.
- [1] BindingDB. BDBM50178285 (CHEMBL3813865). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50178285 View Source
